molecular formula C5H4N4S2 B7722375 7H-purine-2,6-dithiol

7H-purine-2,6-dithiol

Cat. No.: B7722375
M. Wt: 184.2 g/mol
InChI Key: VQPMXSMUUILNFZ-UHFFFAOYSA-N
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Description

7H-Purine-2,6-dithiol is a purine derivative featuring thiol (-SH) groups at the 2- and 6-positions of the purine ring. Thiol groups confer distinct reactivity (e.g., redox activity, metal chelation) and lipophilicity compared to other functional groups (e.g., ketones, amines). This article compares this compound with key analogs, leveraging available data on related compounds.

Properties

IUPAC Name

7H-purine-2,6-dithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4S2/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H3,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPMXSMUUILNFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1)C(=NC(=N2)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N7-Substituted Purine Precursors

Direct Purine Ring Construction with Thiol Functionality

Cyclocondensation of Pyrimidine-Imidazole Intermediates

This method builds the purine core from pre-functionalized pyrimidine and imidazole components, embedding thiol groups during ring formation.

Synthetic Route :

  • Pyrimidine Synthesis :

    • 4,6-Diamino-2-mercaptopyrimidine is prepared via cyclization of thiourea with malononitrile derivatives.

  • Imidazole Coupling :

    • The pyrimidine intermediate reacts with glyoxal or its derivatives under acidic conditions to form the imidazole ring, yielding 7H-purine-2,6-dithiol.

Conditions :

  • Acidic media (HCl, H₂SO₄) promote cyclization.

  • Example:

    • 4,6-Diamino-2-mercaptopyrimidine (1 mol) and glyoxal (1.2 mol) in HCl (6 M) at 100°C for 6 hours yield this compound (45–55% yield).

Advantages :

  • Avoids post-synthetic modifications.

  • Suitable for large-scale production.

Lewis Acid-Mediated Regioselective Functionalization

N7-Directing Strategies

Recent advances leverage Lewis acids to enhance N7 selectivity in purine derivatives, as demonstrated in the alkylation of 6-substituted purines.

Method :

  • Protection and Activation :

    • 2,6-Dichloro-9H-purine is treated with N,O-bis(trimethylsilyl)acetamide (BSA) and SnCl₄ in dichloroethane (DCE), forming a silylated intermediate that directs electrophiles to N7.

  • Thiol Introduction :

    • The activated purine reacts with sodium hydrosulfide (NaSH) or thiourea under controlled pH (8–9) to replace chlorines with thiols.

Example :

  • 7H-Purine-2,6-dichloride (1 mmol), SnCl₄ (2.2 mmol), and NaSH (4 mmol) in DMF at 60°C for 8 hours yield This compound (62% yield).

Key Parameters :

  • Temperature: 60–80°C to balance reaction rate and thiol stability.

  • Solvent: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

Post-Synthetic Modification of Purine Diones

Thiolation of 2,6-Dioxopurines

Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) converts carbonyl groups to thiols, offering an alternative route.

Procedure :

  • Synthesis of 7H-Purine-2,6-dione :

    • Oxidation of hypoxanthine derivatives or cyclization of urea-containing precursors.

  • Thiolation :

    • 7H-Purine-2,6-dione (1 mmol) reacts with Lawesson’s reagent (2.2 mmol) in toluene at 110°C for 12 hours, yielding the dithiol derivative (50–60% yield).

Limitations :

  • Over-reduction risks forming sulfide byproducts.

  • Requires rigorous exclusion of moisture.

Comparative Analysis of Methods

MethodYield (%)RegioselectivityScalabilityOxidation Risk
Alkylation-Thiolation10–15LowModerateHigh
Cyclocondensation45–55HighHighLow
Lewis Acid-Mediated60–70HighModerateModerate
Dione Thiolation50–60ModerateLowHigh

Chemical Reactions Analysis

Types of Reactions: 7H-Purine-2,6-dithiol undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding thiolates.

    Substitution: The thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Disulfides.

    Reduction: Thiolates.

    Substitution: Alkyl or acyl derivatives of this compound.

Scientific Research Applications

7H-Purine-2,6-dithiol has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing into its potential use as an anticancer agent and in the treatment of other diseases.

    Industry: It can be used as a corrosion inhibitor for metals, particularly in harsh environments.

Mechanism of Action

The mechanism of action of 7H-purine-2,6-dithiol involves its interaction with metal ions and proteins. The thiol groups can form strong bonds with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with protein thiol groups, potentially affecting protein function and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Core Purine Derivatives

7H-Purine-2,6-Dithiol
  • Structure : Thiol (-SH) groups at positions 2 and 6.
7H-Purine-2,6-Dione (7H-purine-2,6-dione)
  • Structure : Ketone (-C=O) groups at positions 2 and 6 .
  • Key Data :
    • Ligand Efficiency : Studied for psychotropic activity using micellar electrokinetic chromatography, with ligand efficiency indices correlated to lipophilicity .
    • Lipophilicity : Lower than thiol derivatives due to polar ketone groups.
7H-Purine-2,6-Diamine
  • Structure : Amine (-NH₂) groups at positions 2 and 6 .
  • Key Data :
    • Molecular Formula : C₅H₆N₆; Molecular Weight: 150.14 g/mol .
    • Safety Profile : Classified as toxic (H302, H315, H319, H335) with risks of respiratory irritation .
2,6-Dichloro-7-Isopropyl-7H-Purine
  • Structure : Chlorine atoms at positions 2 and 6; isopropyl group at N7 .
  • Synthesis : Formed as a side product during alkylation reactions, highlighting challenges in selective N7-substitution .

Physicochemical and Pharmacological Properties

Lipophilicity and Reactivity

  • Thiol vs. Dione : Thiol groups in this compound likely increase lipophilicity compared to 7H-purine-2,6-dione, which has polar ketones. This could enhance membrane permeability but reduce solubility in aqueous media.
  • Thiol vs.

Thiol-Containing Compounds

  • 1,6-Hexanedithiol : Classified with acute toxicity (oral, dermal) and environmental hazards .
  • This compound : Expected to require stringent safety protocols (e.g., inert atmosphere, PPE) similar to 7H-purine-2,6-diamine, which mandates precautions against inhalation and skin contact .

Comparison with 7H-Purine-7-Acetic Acid

  • Toxicity Profile : 7H-Purine-7-acetic acid (CAS 652-37-9) is acutely toxic (Category 4) and causes severe eye irritation . Thiol derivatives may exhibit higher reactivity, necessitating enhanced safety measures.

Data Tables

Table 1. Structural and Molecular Comparison

Compound Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties
This compound -SH, -SH C₅H₄N₄S₂ ~184.24 (theoretical) High reactivity, lipophilic
7H-Purine-2,6-dione -C=O, -C=O C₅H₂N₄O₂ 150.09 Polar, psychotropic activity
7H-Purine-2,6-diamine -NH₂, -NH₂ C₅H₆N₆ 150.14 Toxic, kinase inhibition
2,6-Dichloro-7-isopropyl -Cl, -Cl, -C₃H₇ C₈H₁₀Cl₂N₄ 233.10 Bioactive, synthetic byproduct

Q & A

Q. Q1. What are the recommended spectroscopic methods for characterizing 7H-purine-2,6-dithiol, and how do they address structural ambiguities?

To confirm the structure of this compound, use high-resolution NMR (¹H/¹³C) to resolve tautomeric equilibria and sulfur-induced chemical shifts. Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies thiol (-SH) and purine ring vibrations. For crystallographic analysis, single-crystal X-ray diffraction (e.g., using SHELX programs ) resolves bond lengths and angles. Note that sulfur atoms may cause weak diffraction signals, requiring longer data collection times.

Q. Q2. What synthetic routes are optimal for this compound, and how can byproduct formation be minimized?

Synthesis typically involves nucleophilic substitution on halogenated purine precursors. For example:

  • React 2,6-dichloropurine with thiourea under inert conditions (N₂) to replace Cl with -SH groups.
  • Use polar aprotic solvents (e.g., DMF) at 80–100°C to enhance reactivity.
  • Monitor reaction progress via HPLC to detect intermediates like mono-thiolated products. Byproducts (e.g., disulfide linkages) arise from oxidation; add reducing agents (e.g., TCEP) and maintain acidic pH (<6) to suppress thiol dimerization .

Advanced Research Questions

Q. Q3. How can computational modeling resolve contradictions in experimental data for this compound’s reactivity?

Discrepancies in reactivity (e.g., unexpected regioselectivity in cross-coupling reactions) can be addressed via density functional theory (DFT) . For example:

  • Calculate Fukui indices to predict nucleophilic/electrophilic sites.
  • Model transition states to explain deviations from expected reaction pathways.
  • Compare theoretical IR/Raman spectra with experimental data to validate tautomer dominance (e.g., thione vs. thiol forms) .

Q. Q4. What strategies mitigate conflicting results in crystallographic studies of this compound derivatives?

Structural inconsistencies (e.g., disorder in sulfur positions) require:

  • Twinned data refinement using SHELXL to model overlapping lattices.
  • Low-temperature data collection (100 K) to reduce thermal motion artifacts.
  • Cross-validate with PXRD to confirm phase purity and unit cell parameters.

Q. Q5. How does this compound’s electronic structure influence its application in coordination chemistry?

The dithiol motif acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺):

  • Use cyclic voltammetry to study redox activity (e.g., -SH → -S· oxidation).
  • Analyze metal-ligand charge transfer (MLCT) via UV-vis spectroscopy.
  • Compare stability constants (logβ) with analogous dithiols (e.g., 1,6-hexanedithiol ) to assess chelation efficiency.

Methodological Challenges

Q. Q6. How should researchers handle contradictory biological activity data for this compound in enzyme inhibition assays?

Conflicting IC₅₀ values may arise from assay conditions:

  • Standardize buffer systems (e.g., avoid Tris, which reacts with thiols).
  • Pre-reduce the compound with DTT to ensure consistent thiol redox states.
  • Validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .

Q. Q7. What analytical workflows are recommended for tracking this compound degradation under ambient conditions?

To study degradation pathways:

  • Use LC-MS/MS to identify oxidation products (e.g., disulfides, sulfonic acids).
  • Perform accelerated stability testing (40°C/75% RH) and model kinetics via Arrhenius plots.
  • Compare with TGA/DSC to correlate thermal decomposition profiles with chemical stability .

Safety and Handling

Q. Q8. What safety protocols are critical when handling this compound in synthetic workflows?

  • Use gloveboxes or Schlenk lines to prevent oxidation.
  • Equip labs with H₂S detectors due to potential thiol degradation.
  • Follow GHS Category 2 guidelines for skin/eye protection and respiratory equipment, as outlined for analogous purine-thiols .

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